2,6-Difluoropyridine

Catalog No.
S571524
CAS No.
1513-65-1
M.F
C5H3F2N
M. Wt
115.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Difluoropyridine

CAS Number

1513-65-1

Product Name

2,6-Difluoropyridine

IUPAC Name

2,6-difluoropyridine

Molecular Formula

C5H3F2N

Molecular Weight

115.08 g/mol

InChI

InChI=1S/C5H3F2N/c6-4-2-1-3-5(7)8-4/h1-3H

InChI Key

MBTGBRYMJKYYOE-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)F)F

Synonyms

2,6-difluoropyridine

Canonical SMILES

C1=CC(=NC(=C1)F)F

Synthesis

2,6-Difluoropyridine has been described in the scientific literature concerning the development of general laboratory methods for the preparation of fluoropyridines []. This specific research aimed to explore alternative methods for synthesizing fluorinated pyridines, compared to the previously established techniques suitable for perfluorinated aromatic compounds [].

Polycondensation

The primary application of 2,6-difluoropyridine in scientific research involves its role as a building block in the synthesis of poly(pyridine ether)s []. This research explored the polycondensation reaction between 2,6-difluoropyridine and silylated 1,1,1-tris(4-hydroxyphenyl)ethane, resulting in the formation of polymeric materials with pyridine ether linkages [].

2,6-Difluoropyridine is a heterocyclic organic compound with the molecular formula C5H3F2NC_5H_3F_2N. It is characterized by a pyridine ring in which two fluorine atoms are substituted at the 2 and 6 positions. This compound is notable for its unique electronic properties and reactivity due to the presence of fluorine atoms, which can influence both the chemical behavior and biological activity of the molecule. The compound is a colorless liquid at room temperature and is flammable, with a boiling point of approximately 97 °C .

Typical of pyridine derivatives. Some significant reactions include:

  • Metalation: The pyridine ring can undergo metalation reactions where a metal species replaces one of the hydrogen atoms on the ring, forming metal complexes .
  • Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles in substitution reactions, making it useful in synthetic organic chemistry.
  • Electrophilic Aromatic Substitution: The presence of fluorine enhances electrophilicity, allowing for electrophilic aromatic substitution reactions.

Research indicates that 2,6-difluoropyridine exhibits various biological activities. It has been studied for its potential as an antimicrobial agent and has shown some efficacy against specific bacterial strains. Additionally, its derivatives have been explored for use in pharmaceuticals due to their ability to interact with biological targets effectively. The unique electronic properties imparted by the fluorine substituents enhance its binding affinity to certain enzymes and receptors .

Several methods exist for synthesizing 2,6-difluoropyridine:

  • Fluorination of Pyridine Derivatives: One common method involves the fluorination of 2,6-dichloropyridine or 2-chloro-6-fluoropyridine using alkali metal fluorides like potassium fluoride in dimethyl sulfoxide as a solvent. This method allows for high yields without requiring catalysts or extreme conditions .
  • Direct Fluorination: Another approach includes direct fluorination of pyridine derivatives using elemental fluorine or fluorinating agents under controlled conditions.
  • Alternative Synthetic Routes: Other methods may involve multi-step synthesis starting from simpler pyridine compounds through various functional group transformations .

2,6-Difluoropyridine finds applications in several fields:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Material Science: The compound is utilized in the preparation of functional materials, including polymers and coatings.
  • Chemical Research: As a building block in organic synthesis, it serves as a precursor for more complex molecules.

Studies on 2,6-difluoropyridine have focused on its interactions with biological macromolecules. Its ability to form hydrogen bonds and engage in π-π stacking interactions makes it an interesting candidate for drug design. Interaction studies have shown that its derivatives can effectively bind to specific protein targets, suggesting potential therapeutic applications .

Several compounds share structural similarities with 2,6-difluoropyridine. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
2-FluoropyridineOne fluorine atomLess electronegative than 2,6-difluoropyridine
3-FluoropyridineOne fluorine atomDifferent position affects reactivity
PentafluoropyridineFive fluorine atomsHighly reactive; used in specialized applications
3-Chloro-2,6-difluoropyridineTwo fluorines and one chlorineCombines properties of halogen and fluorines
2,5-DifluoropyridineTwo fluorines at different positionsDifferent electronic properties compared to 2,6-difluoropyridine

The uniqueness of 2,6-difluoropyridine lies in its specific substitution pattern that influences both its chemical reactivity and biological activity compared to other similar compounds. Its dual fluorination at positions 2 and 6 provides distinctive electronic characteristics that enhance its utility in various applications .

XLogP3

1.2

Boiling Point

125.0 °C

LogP

1.17 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1513-65-1

Wikipedia

2,6-Difluoropyridine

Dates

Modify: 2023-08-15

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